![molecular formula C15H16INO B14310595 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 112777-13-6](/img/structure/B14310595.png)
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium ion attached to a 2-oxoethyl group, which is further substituted with a 2,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 2,4-dimethylbenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as iodine or a similar halogen may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium iodide
- 4-(2,4-Dimethylphenyl)-1-(2-oxo-2-phenylethyl)pyrimidin-1-ium bromide
Uniqueness
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of the pyridinium ion
Propriétés
Numéro CAS |
112777-13-6 |
|---|---|
Formule moléculaire |
C15H16INO |
Poids moléculaire |
353.20 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-2-pyridin-1-ium-1-ylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-6-7-14(13(2)10-12)15(17)11-16-8-4-3-5-9-16;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LGAQDFWLBOYFEB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C[N+]2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
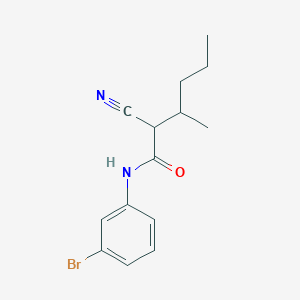

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
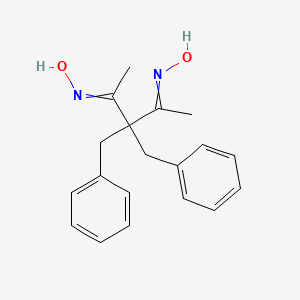
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

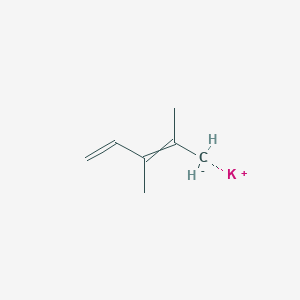
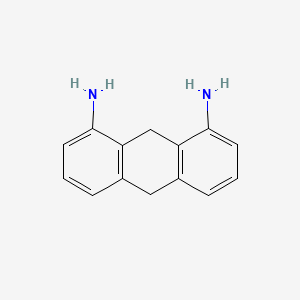
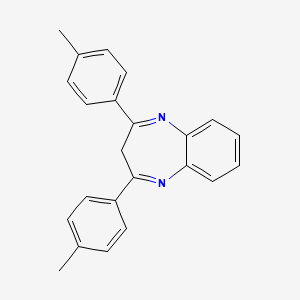
![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
